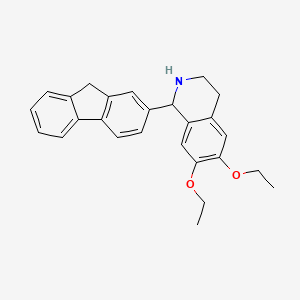![molecular formula C20H18N2O5 B15006767 Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is a complex organic compound that features a unique combination of benzodioxole, dioxazinan, and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves multiple steps, starting with the preparation of the benzodioxole and indole precursors. One common method involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: It is used in studies involving cancer cell lines, such as cervical carcinoma (HeLa) cells.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways.
作用机制
The mechanism of action of 3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For example, as a potential COX inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.
相似化合物的比较
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole and indole moieties and are evaluated for their antiproliferative activity against cancer cells.
Benzodioxole Derivatives: These compounds are studied for their potential anticancer and antioxidant activities.
Uniqueness
3-[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-1,5,2-DIOXAZINAN-6-YL]-1H-INDOLE is unique due to the presence of the dioxazinan ring, which may confer additional biological activities and enhance its interaction with molecular targets.
属性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone |
InChI |
InChI=1S/C20H18N2O5/c1-12-10-22(19(23)13-6-7-17-18(8-13)25-11-24-17)27-20(26-12)15-9-21-16-5-3-2-4-14(15)16/h2-9,12,20-21H,10-11H2,1H3 |
InChI 键 |
LNOLYFKXLXRILF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(OC(O1)C2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B15006690.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15006696.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)
![2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile](/img/structure/B15006701.png)

![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)

![2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
![methyl 4-[1-oxo-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15006734.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)

![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15006774.png)
